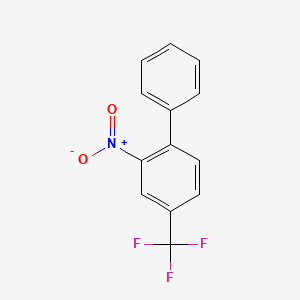
2-(4-Methoxyphenoxy)-2-phenylacetic acid
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C15H14O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenylacetic acid backbone with a methoxyphenoxy group attached, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-phenylacetic acid typically involves the reaction of 4-methoxyphenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between 4-methoxyphenol and phenylacetic acid chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Shares a similar structure but with a propanoic acid backbone.
2-(4-Methoxyphenoxy)acetic acid: Similar structure with an acetic acid backbone.
2-(4-Methoxyphenoxy)benzoic acid: Contains a benzoic acid backbone.
Uniqueness
2-(4-Methoxyphenoxy)-2-phenylacetic acid is unique due to its phenylacetic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-9-13(10-8-12)19-14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) |
Clé InChI |
SAONIQICQBDONF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B8782549.png)




![1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B8782586.png)








